2-Methylbenzaldehyde azine
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Overview
Description
2-Methylbenzaldehyde azine is an organic compound with the molecular formula C16H16N2. It is a derivative of 2-methylbenzaldehyde, where two molecules of 2-methylbenzaldehyde are linked by a hydrazine bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzaldehyde azine is typically synthesized through the condensation reaction of 2-methylbenzaldehyde with hydrazine. The reaction involves mixing equimolar amounts of 2-methylbenzaldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the azine compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azine oxides.
Reduction: Reduction reactions can convert the azine back to the corresponding hydrazine derivative.
Substitution: The azine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include azine oxides, hydrazine derivatives, and various substituted azines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methylbenzaldehyde azine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde azine involves its interaction with various molecular targets and pathways. The azine group can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde azine: Similar structure but lacks the methyl group on the benzene ring.
4-Methylbenzaldehyde azine: Similar structure with the methyl group in the para position.
Salicylaldehyde azine: Contains a hydroxyl group in addition to the azine group.
Uniqueness
2-Methylbenzaldehyde azine is unique due to the presence of the methyl group at the ortho position, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s ability to form coordination complexes and participate in various chemical reactions, making it distinct from other azine derivatives .
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-N-[(E)-(2-methylphenyl)methylideneamino]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b17-11+,18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDVHCGHMDCSY-JYFOCSDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN=CC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N=C/C2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80355-74-4 |
Source
|
Record name | 2-METHYLBENZALDEHYDE AZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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